molecular formula C12H15ClN2O B1598251 2-chloro-N-cyclohexylnicotinamide CAS No. 57841-70-0

2-chloro-N-cyclohexylnicotinamide

Cat. No. B1598251
CAS RN: 57841-70-0
M. Wt: 238.71 g/mol
InChI Key: DWMGLWCQLGOYOC-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexylnicotinamide is an organic compound with a molecular weight of 238.71 and a molecular formula of C12H15ClN2O . It is commonly used in scientific experiments due to its unique chemical properties.


Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclohexylnicotinamide consists of 12 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

    Antibacterial and Antibiofilm Activities

    Nicotinamide derivatives, including 2-chloro-N-cyclohexylnicotinamide, have been studied for their antibacterial and antibiofilm properties. These compounds could be potential candidates for developing new antibacterial agents .

    Life Science Research

    This compound may be used in various life science research applications, such as in chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .

    Pharmaceutical Applications

    Chlorinated heterocyclic compounds like 2-chloro-N-cyclohexylnicotinamide are of interest in pharmaceutical research due to their potential as diverse biological agents and drugs .

Safety and Hazards

Safety data sheets suggest that 2-chloro-N-cyclohexylnicotinamide should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-N-cyclohexylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMGLWCQLGOYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389969
Record name 2-chloro-N-cyclohexylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57841-70-0
Record name 2-chloro-N-cyclohexylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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